4-aminochroman-4-carboxylic Acid
Overview
Description
4-aminochroman-4-carboxylic Acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is also known by its IUPAC name, 4-amino-4-chromanecarboxylic acid . This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields.
Mechanism of Action
Mode of Action
It is known that aminochromanes can be synthesized through various methods, including (4+2) annulation processes with the participation of o-quinone methide precursors, salicylic aldehydes and their imino derivatives, as well as substitution reactions in chroman-2-ols and conjugated addition to electron-deficient 4h-chromenes .
Biochemical Pathways
They are relatively stable, and the unstable N-substituted imines can be easily obtained from them, which in reactions with various nucleophiles form new chromane derivatives .
Pharmacokinetics
More research is needed to understand how this compound is processed in the body .
Biochemical Analysis
Biochemical Properties
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
The effects of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as promoting cell growth and differentiation . At high doses, it can exhibit toxic or adverse effects, such as inducing cell death or causing tissue damage. The threshold effects observed in these studies highlight the importance of carefully controlling the dosage of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid to achieve the desired biological outcomes.
Metabolic Pathways
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. For example, it may affect the production of certain amino acids or nucleotides by altering the activity of enzymes involved in their biosynthesis.
Transport and Distribution
The transport and distribution of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid within tissues can also affect its overall biological activity, as it may preferentially accumulate in certain tissues or organs.
Subcellular Localization
The subcellular localization of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is an important factor that influences its activity and function . This compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminochroman-4-carboxylic Acid can be achieved through several methods. One common approach involves the reaction of salicylic aldehyde with ethyl cyanoacetate and ammonium acetate under reflux conditions . Another method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-aminochroman-4-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-aminochroman-4-carboxylic Acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran-2-one:
4-amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid: This fluorinated derivative has enhanced biological activity due to the presence of the fluorine atom.
Uniqueness
4-aminochroman-4-carboxylic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-amino-2,3-dihydrochromene-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10/h1-4H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXIFTMHVUISOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402277 | |
Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412924-90-4 | |
Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412924-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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